1-(difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, along with dihexyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide typically involves the difluoromethylation of a pyrazole precursor. One common method includes the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with temperatures carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring . The process is designed to be efficient and scalable, ensuring high yields and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity and specificity . Additionally, the sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity and leading to desired biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl-pyrazole core but differs in the substitution pattern, leading to distinct chemical and biological properties.
1-(Trifluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide: The trifluoromethyl analogue exhibits different reactivity and stability due to the presence of an additional fluorine atom.
Uniqueness: 1-(Difluoromethyl)-N,N-dihexyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C16H29F2N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N,N-dihexylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H29F2N3O2S/c1-3-5-7-9-11-20(12-10-8-6-4-2)24(22,23)15-13-19-21(14-15)16(17)18/h13-14,16H,3-12H2,1-2H3 |
InChI Key |
DEVOCMJZYYIMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)S(=O)(=O)C1=CN(N=C1)C(F)F |
Origin of Product |
United States |
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